molecular formula C10H12FN3S B3040174 N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea CAS No. 1661847-01-3

N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea

Cat. No.: B3040174
CAS No.: 1661847-01-3
M. Wt: 225.29 g/mol
InChI Key: YOHRXWUDWAXXHB-UHFFFAOYSA-N
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Description

N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylformamide dimethyl acetal+4-fluorophenyl isothiocyanateN-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea\text{N,N-dimethylformamide dimethyl acetal} + \text{4-fluorophenyl isothiocyanate} \rightarrow \text{N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea} N,N-dimethylformamide dimethyl acetal+4-fluorophenyl isothiocyanate→N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dimethylthiourea
  • N-phenylthiourea
  • N,N’-diethylthiourea

Uniqueness

N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea stands out due to the presence of the 4-fluorophenyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs. Additionally, the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(dimethylaminomethylidene)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHRXWUDWAXXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea
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N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea

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